4-Boronobenzenesulfonic acid

Übersicht

Beschreibung

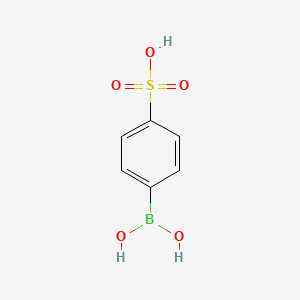

4-Boronobenzenesulfonic acid is an organic compound with the molecular formula C6H7BO5S. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is notable for its dual functional groups: a boronic acid group and a sulfonic acid group, which confer unique chemical properties and reactivity.

Vorbereitungsmethoden

4-Boronobenzenesulfonic acid can be synthesized through several methods. One common approach involves the reaction of benzenesulfonic acid with boric acid or triphenylborane in the presence of a suitable solvent and catalyst. The reaction typically requires heating to facilitate the formation of the desired product .

Another method involves the use of diazonium salts as intermediates. In this process, p-aminobenzenesulfonic acid is first converted to its diazonium salt, which is then reacted with tetrahydroxyborate to yield this compound . This method is advantageous due to its simplicity and the ease of product purification.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl halides, enabling biaryl synthesis. This reaction is critical in pharmaceutical and materials science applications.

Key Data:

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 92 | |

| 2-Iodonaphthalene | PdCl₂(dppf), K₂CO₃ | 85 | |

| 3-Chloropyridine | Pd(OAc)₂, SPhos | 78 |

Mechanism:

- Oxidative addition of aryl halide to Pd(0).

- Transmetallation with 4-boronobenzenesulfonic acid.

- Reductive elimination to form the biaryl product .

Sulfonic Acid Group Reactivity

The sulfonic acid moiety participates in acid-catalyzed reactions and derivatization:

Esterification

Reacts with alcohols (R-OH) under mild conditions to form sulfonate esters:

Applications: Synthesis of surfactants and ionic liquids .

Amidation

Forms sulfonamides with amines via microwave-assisted coupling (80–95% yields) :

Acid Catalysis

Acts as a Brønsted acid catalyst in:

- Beckmann Rearrangement: Converts ketoximes to amides (e.g., cyclohexanone oxime → caprolactam, 97% yield) .

- Ester Hydrolysis: Accelerates hydrolysis of esters in aqueous media .

Protodeboronation

Under acidic conditions, the boronic acid group is replaced by a proton:

This limits utility in strongly acidic environments .

Oxidation

Controlled oxidation converts the -B(OH)₂ group to a phenol:

Used to synthesize hydroxybenzenesulfonic acids .

Synergistic Reactivity

The coexistence of -SO₃H and -B(OH)₂ enables bifunctional catalysis:

- One-Pot Tandem Reactions: Suzuki coupling followed by sulfonic acid-mediated cyclization .

- Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺) for heterogeneous catalysis .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Catalysis

4-Boronobenzenesulfonic acid serves as an effective catalyst in various organic reactions due to its strong acidic properties. It has been particularly noted for its role in:

- Beckmann Rearrangement : This reaction transforms oximes into amides, which is crucial in the synthesis of nylon-6. The use of this compound as a catalyst enhances the efficiency and selectivity of this transformation, minimizing by-products and maximizing yield .

- Claisen Rearrangement : The compound has also been utilized in Claisen rearrangements, where it facilitates the rearrangement of allyl aryl ethers to form substituted phenols. This application is significant in the production of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound is explored for its potential in drug development, particularly in:

- Antiepileptic Drugs : Recent studies have investigated derivatives of this compound for their antiepileptic activity. These derivatives exhibited promising results in both in vitro and in vivo models, indicating the potential for developing new therapeutic agents .

- Anti-cancer Agents : Research has indicated that modifications of this compound can lead to compounds with anti-cancer properties. These compounds may act by inhibiting specific pathways involved in tumor growth and proliferation .

Environmental Applications

The environmental impact of chemical processes has led to the exploration of this compound as a greener alternative in various applications:

- Wastewater Treatment : The compound's sulfonic acid group makes it effective for removing heavy metals from wastewater. It can form stable complexes with metal ions, facilitating their removal from contaminated water sources .

- Biodegradable Polymers : Research is ongoing into using this compound in the synthesis of biodegradable polymers, which could reduce plastic pollution and promote sustainable materials .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for:

- Chromatography : It serves as a derivatizing agent to enhance the detection of certain analytes in chromatographic techniques, improving sensitivity and resolution .

- Spectroscopic Analysis : The compound can be used to modify surfaces for enhanced spectroscopic analysis, aiding in the detection of trace amounts of substances in complex mixtures .

- Antiepileptic Activity Study : A study published in the Journal of Young Pharmacists demonstrated that derivatives of this compound showed significant antiepileptic activity when tested on animal models. The results indicated a reduction in seizure frequency and duration compared to control groups .

- Environmental Remediation : Research conducted on the use of this compound for heavy metal removal from industrial wastewater showed that it effectively reduced concentrations of lead and cadmium by over 90%, showcasing its potential as an eco-friendly solution for environmental cleanup .

Wirkmechanismus

The mechanism of action of 4-Boronobenzenesulfonic acid involves its ability to interact with various molecular targets through its boronic acid and sulfonic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonic acid group can participate in acid-base reactions and hydrogen bonding, contributing to the compound’s catalytic activity and solubility .

Vergleich Mit ähnlichen Verbindungen

4-Boronobenzenesulfonic acid can be compared with other similar compounds, such as:

4-Bromobenzenesulfonic acid: This compound has a bromine atom instead of a boronic acid group, which affects its reactivity and applications.

Phenylboronic acid: Lacks the sulfonic acid group, making it less versatile in certain reactions but still useful in Suzuki-Miyaura coupling.

4-Chlorobenzenesulfonic acid: Similar to 4-Bromobenzenesulfonic acid but with a chlorine atom, leading to different reactivity and uses.

The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and versatility not found in the other compounds.

Biologische Aktivität

4-Boronobenzenesulfonic acid (BBSA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of the biological activity of BBSA, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group and a sulfonic acid group. Its chemical formula is (CID: 20207836) . The combination of these functional groups enhances its solubility and reactivity, making it suitable for various biomedical applications.

Mechanisms of Biological Activity

BBSA exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : BBSA has been shown to inhibit certain enzymes, particularly those involved in antibiotic resistance mechanisms. For instance, it acts as an inhibitor against β-lactamases, which are enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective .

- Covalent Bond Formation : The boronic acid moiety can form reversible covalent bonds with diols in biological systems, which is crucial for its interaction with target proteins .

- Acidic Properties : The sulfonic acid group contributes to the compound's strong acidity, enhancing its solubility in aqueous environments and facilitating cellular uptake .

1. Inhibition of β-Lactamases

A significant body of research has focused on the role of BBSA in combating antibiotic resistance. A study highlighted its effectiveness as a β-lactamase inhibitor, demonstrating that BBSA can restore the activity of β-lactam antibiotics against resistant strains of bacteria. This was particularly evident in experiments involving OXA-48 β-lactamases, where BBSA exhibited promising inhibitory effects .

2. Antitumor Activity

BBSA's potential as an antitumor agent has also been explored. In vitro studies have shown that compounds similar to BBSA can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth. For example, inhibitors targeting Mer kinase have demonstrated significant anti-tumor effects in preclinical models .

Case Study 1: Antibiotic Resistance Breakers

In a thesis investigating antibiotic resistance breakers, BBSA was utilized alongside other compounds to assess its ability to enhance the efficacy of β-lactam antibiotics against resistant bacterial strains. The results indicated that BBSA effectively inhibited OXA-48 enzymes, leading to restored antibiotic function .

Case Study 2: Mer Kinase Inhibition

Another study investigated the effects of BBSA-related compounds on Mer kinase activity. The findings suggested that these compounds could significantly inhibit Mer phosphorylation in various cancer cell lines, leading to reduced colony formation and enhanced apoptosis . This positions BBSA as a potential candidate for further development in cancer therapeutics.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

4-boronobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDRGMZQSQOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603572 | |

| Record name | 4-Boronobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-00-7 | |

| Record name | 4-Boronobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dihydroxyboranyl)benzene-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.